molecular formula C12H11NO2 B2661606 4-(Benzyloxy)pyridin-3-ol CAS No. 353293-23-9

4-(Benzyloxy)pyridin-3-ol

Cat. No.: B2661606
CAS No.: 353293-23-9
M. Wt: 201.225
InChI Key: QHTSFDUACOKDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)pyridin-3-ol is an organic compound with the molecular formula C12H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a benzyloxy group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. This structural arrangement imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

4-(Benzyloxy)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

3-Hydroxy-4-pyridones have recently received considerable attention as promising metal-binding pharmacophores, such as inhibitors of metalloenzymes, and thus are being now intensively investigated to design novel drugs, including antiviral ones .

Safety and Hazards

4-Benzyloxy-3-hydroxypyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Benzyloxy)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)pyridin-3-ol is unique due to the presence of both a benzyloxy and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-phenylmethoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTSFDUACOKDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.7 g of 4-benzyloxy-3-methoxymethoxypyridine and 1N hydrochloric acid was stirred for 2 hours at 60° C. The mixture was poured into saturated aqueous sodium bicarbonate solution, extracted with ethyl acetate. The organic layer is washed with saturated saline, dried over anhydrous magnesium sulfate, concentrated to obtain 0.547 g of 4-benzyloxy-3-hydroxypyridine.
Name
4-benzyloxy-3-methoxymethoxypyridine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.